N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including dibenzofuran, isoindole, benzothiazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Dibenzofuran Derivative: The dibenzofuran moiety can be synthesized through the cyclization of biphenyl derivatives under oxidative conditions.
Introduction of Isoindole Group: The isoindole group is introduced via a condensation reaction with phthalic anhydride.
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Coupling Reactions: The final compound is obtained by coupling the dibenzofuran, isoindole, and benzothiazole derivatives through a series of nucleophilic substitution and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole and acetamide functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structural features could be exploited to design new therapeutic agents. Its potential pharmacological properties could be investigated for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran Derivatives: Compounds with similar dibenzofuran structures.
Isoindole Derivatives: Compounds containing the isoindole moiety.
Benzothiazole Derivatives: Compounds with benzothiazole rings.
Uniqueness
What sets N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide apart is the combination of these three distinct moieties in a single molecule
Properties
CAS No. |
312287-02-8 |
---|---|
Molecular Formula |
C29H17N3O4S2 |
Molecular Weight |
535.6g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H17N3O4S2/c33-26(30-16-9-11-19-18-5-3-4-8-23(18)36-24(19)13-16)15-37-29-31-22-12-10-17(14-25(22)38-29)32-27(34)20-6-1-2-7-21(20)28(32)35/h1-14H,15H2,(H,30,33) |
InChI Key |
BADUPGAAEOGWIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Origin of Product |
United States |
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